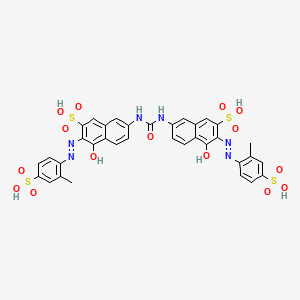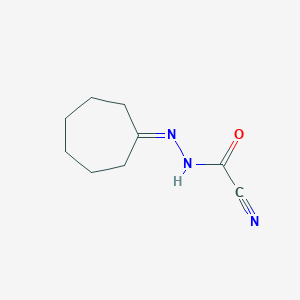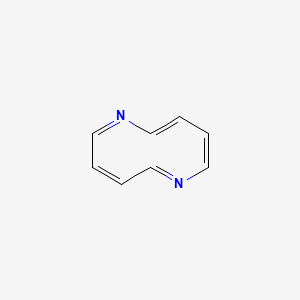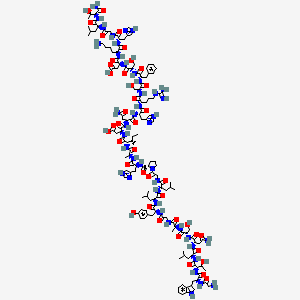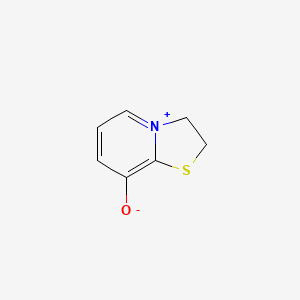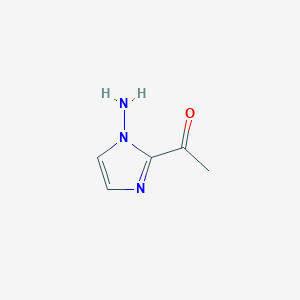
Ethanone, 1-(1-amino-1H-imidazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethanone group attached to an imidazole ring, which is further substituted with an amino group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- typically involves the reaction of 1H-imidazole-2-carbaldehyde with an appropriate amine under reductive conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent like methanol or ethanol . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of catalytic hydrogenation, where the imidazole-2-carbaldehyde is reacted with ammonia in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure . This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Imidazole-2-carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: N-substituted imidazole derivatives.
科学的研究の応用
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethanone, 1-(1-amino-1H-imidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
1-(1H-Imidazol-2-yl)ethanone: Similar structure but lacks the amino group.
2-(1H-Imidazol-1-yl)ethanol: Contains a hydroxyl group instead of an amino group.
1-(1-Methyl-1H-imidazol-2-yl)ethanone: Contains a methyl group instead of an amino group.
Uniqueness
Ethanone, 1-(1-amino-1H-imidazol-2-yl)- is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
1-(1-aminoimidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-7-2-3-8(5)6/h2-3H,6H2,1H3 |
InChIキー |
HRZGFABHFJPPST-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=CN1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-6,9-Methanoazepino[1,2-a]benzimidazole](/img/structure/B13819491.png)
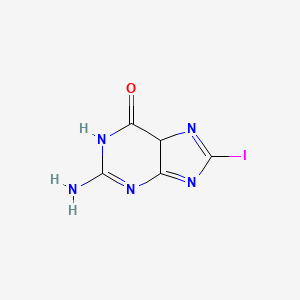
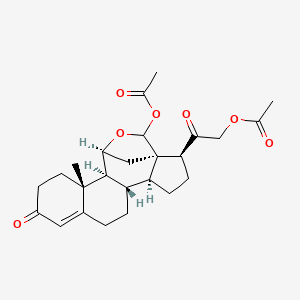
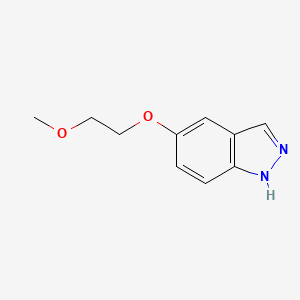
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
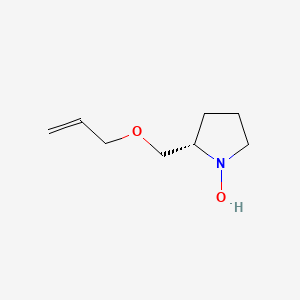
![2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine;hydrochloride](/img/structure/B13819522.png)
